3-(4-BOC-Piperazino)-5-chlorophenylboronic acid
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Overview
Description
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid typically involves the reaction of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable boronate esters makes it useful in the development of sensors and catalysts .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical studies .
Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form reversible covalent bonds makes it useful in self-healing materials and responsive surfaces .
Mechanism of Action
The mechanism of action of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of various chemicals.
4-Chloromethcathinone: A stimulant drug of the cathinone class.
Uniqueness
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is unique due to its combination of a boronic acid moiety with a piperazine ring and a tert-butoxycarbonyl protecting group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
[3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQWDOQYDHNTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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